molecular formula C6H12N2O B14900511 (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine

(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No.: B14900511
M. Wt: 128.17 g/mol
InChI Key: WOCJXICYMIIWEH-UHFFFAOYSA-N
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Description

(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has garnered interest in various fields of scientific research due to its unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensional structure, which can impart distinct physicochemical properties to the molecules it is part of. This compound is particularly intriguing because it combines the bicyclo[1.1.1]pentane core with a hydrazine functional group, potentially offering a wide range of reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets. The hydrazine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the presence of both the methoxy and hydrazine groups on the bicyclo[1.1.1]pentane scaffold.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3-methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine

InChI

InChI=1S/C6H12N2O/c1-9-6-2-5(3-6,4-6)8-7/h8H,2-4,7H2,1H3

InChI Key

WOCJXICYMIIWEH-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(C2)NN

Origin of Product

United States

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